molecular formula C7H12BN3O2 B8246928 (2-(Propylamino)pyrimidin-5-yl)boronic acid

(2-(Propylamino)pyrimidin-5-yl)boronic acid

Cat. No.: B8246928
M. Wt: 181.00 g/mol
InChI Key: GNNLUJUTYMIBJS-UHFFFAOYSA-N
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Description

(2-(Propylamino)pyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C7H12BN3O2. It is a heterocyclic compound containing both a pyrimidine ring and a boronic acid functional group. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Propylamino)pyrimidin-5-yl)boronic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Propylamino)pyrimidin-5-yl)boronic acid is unique due to its specific combination of a propylamino group and a boronic acid functional group. This combination provides distinct reactivity and properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

[2-(propylamino)pyrimidin-5-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BN3O2/c1-2-3-9-7-10-4-6(5-11-7)8(12)13/h4-5,12-13H,2-3H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNLUJUTYMIBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)NCCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.00 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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